molecular formula C9H14 B072335 1,2-Cyclononadiene CAS No. 1123-11-1

1,2-Cyclononadiene

Cat. No. B072335
CAS RN: 1123-11-1
M. Wt: 122.21 g/mol
InChI Key: YHGPUHUSTRYSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclononadiene (CND) is a cyclic hydrocarbon with a unique structure that has attracted attention from the scientific community due to its potential applications in various fields. CND is a nine-membered ring system with two double bonds, making it an important intermediate in organic synthesis.

Mechanism Of Action

The mechanism of action of 1,2-Cyclononadiene is not well understood, but it is believed to act as a dienophile in the Diels-Alder reaction. 1,2-Cyclononadiene can also undergo electrocyclization to form various products, depending on the reaction conditions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1,2-Cyclononadiene. However, it has been reported that 1,2-Cyclononadiene can inhibit the growth of cancer cells and induce apoptosis. 1,2-Cyclononadiene has also been reported to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Cyclononadiene in lab experiments include its unique structure, which allows for the synthesis of various compounds, and its potential applications in drug discovery and material science. The limitations of using 1,2-Cyclononadiene in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and application of 1,2-Cyclononadiene. One potential direction is the development of new synthetic methods for the preparation of 1,2-Cyclononadiene and its derivatives. Another direction is the investigation of the mechanism of action of 1,2-Cyclononadiene and its potential applications in drug discovery and material science. Additionally, the use of 1,2-Cyclononadiene in the synthesis of carbon nanotubes and graphene could be further explored.

Synthesis Methods

1,2-Cyclononadiene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclization of enynes. The Diels-Alder reaction is the most commonly used method for the synthesis of 1,2-Cyclononadiene. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction is another method that involves the reduction of an aromatic compound with sodium metal and liquid ammonia. The electrocyclization of enynes is a third method that involves the reaction of an enyne with a metal catalyst under high temperature and pressure.

Scientific Research Applications

1,2-Cyclononadiene has been used in various scientific research applications, such as in the synthesis of natural products, drug discovery, and material science. 1,2-Cyclononadiene has been used as an intermediate in the synthesis of various natural products, including the anti-cancer compound, (-)-doliculide. 1,2-Cyclononadiene has also been used in drug discovery as a potential scaffold for the development of new drugs. In material science, 1,2-Cyclononadiene has been used as a precursor for the synthesis of carbon nanotubes and graphene.

properties

CAS RN

1123-11-1

Product Name

1,2-Cyclononadiene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2

InChI Key

YHGPUHUSTRYSIC-UHFFFAOYSA-N

SMILES

C1CCCC=C=CCC1

Canonical SMILES

C1CCCC=C=CCC1

Other CAS RN

1123-11-1

synonyms

1,2-Cyclononadiene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.